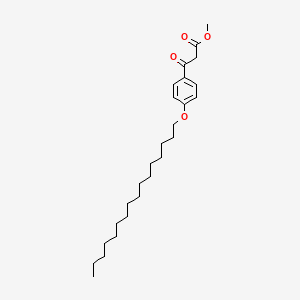
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products Formed
Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Substitution: Various substituted derivatives of the aromatic ring.
Applications De Recherche Scientifique
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.
Mécanisme D'action
The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate
Uniqueness
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.
Propriétés
Numéro CAS |
52244-81-2 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3 |
Clé InChI |
HQLVFFFDPGVGHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

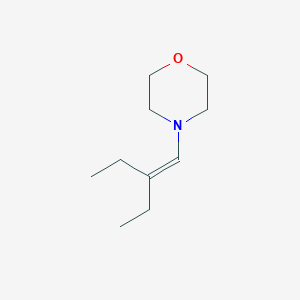
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)

![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
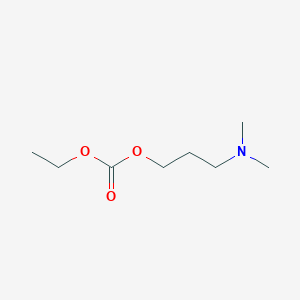
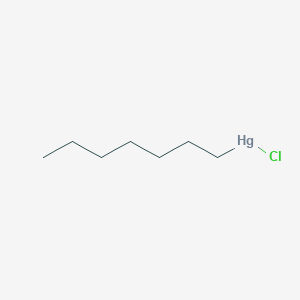
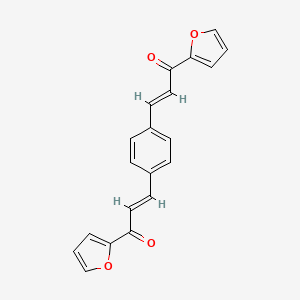
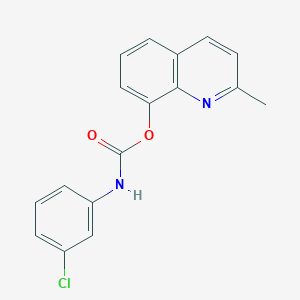
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
